molecular formula C12H11NO2 B2946764 Methyl 4-(1H-pyrrol-1-yl)benzoate CAS No. 23351-08-8

Methyl 4-(1H-pyrrol-1-yl)benzoate

Cat. No. B2946764
CAS RN: 23351-08-8
M. Wt: 201.225
InChI Key: XCBRROUJSCMUGF-UHFFFAOYSA-N
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Description

“Methyl 4-(1H-pyrrol-1-yl)benzoate” is a chemical compound with the CAS Number: 23351-08-8 . It has a molecular weight of 201.22 . The IUPAC name for this compound is methyl 4-(1H-pyrrol-1-yl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 4-(1H-pyrrol-1-yl)benzoate” is 1S/C12H11NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-(1H-pyrrol-1-yl)benzoate” is a solid compound . The molecular formula for this compound is C12H11NO2 .

Scientific Research Applications

Antibacterial Activity

“Methyl 4-(1H-pyrrol-1-yl)benzoate” and its derivatives have been found to exhibit significant antibacterial activity . A study synthesized a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides and evaluated them for antibacterial activity . The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes .

Antitubercular Activity

In addition to their antibacterial properties, some of the synthesized compounds also showed strong antitubercular properties . This suggests that “Methyl 4-(1H-pyrrol-1-yl)benzoate” and its derivatives could be used in the development of new antitubercular drugs .

Enzyme Inhibition

“Methyl 4-(1H-pyrrol-1-yl)benzoate” derivatives have been found to inhibit the activity of certain enzymes. For instance, they have been found to inhibit the activity of enoyl ACP reductase and DHFR enzymes . These enzymes are involved in the synthesis of fatty acids and nucleic acids, respectively, which are essential for the survival of bacteria .

Monoclonal Antibody Production

“Methyl 4-(1H-pyrrol-1-yl)benzoate” and its derivatives have been found to improve monoclonal antibody production in Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Control of Glycosylation

The compound has also been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Potential Therapeutic Applications

Given the pronounced docking properties and biological activity of “Methyl 4-(1H-pyrrol-1-yl)benzoate” and its derivatives, these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences .

Future Directions

While specific future directions for “Methyl 4-(1H-pyrrol-1-yl)benzoate” are not available, research into similar compounds continues to be an active area of study .

properties

IUPAC Name

methyl 4-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBRROUJSCMUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1H-pyrrol-1-yl)benzoate

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-aminobenzoate (7.6 g) in acetic acid (25 ml) was added 2,5-dimethoxytetrahydrofuran (6.6 g) dropwise and the reaction mixture was heated under reflux for 1 hour and then diluted with water. The resulting precipitated crystals were purified by column chromatography on silica gel. Recrystallization from ethyl acetate-hexane afforded the title compound as colorless plates (7.5 g, 74%), m.p. 128°-129° C.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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